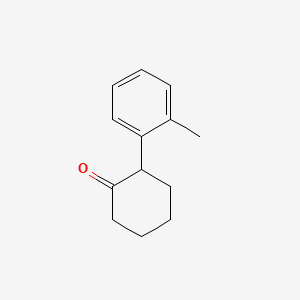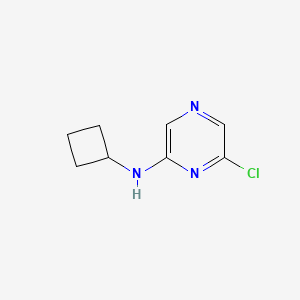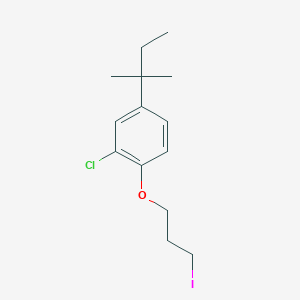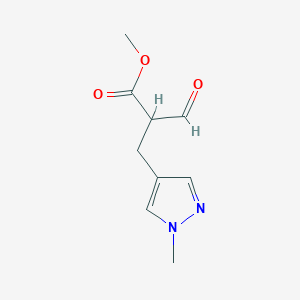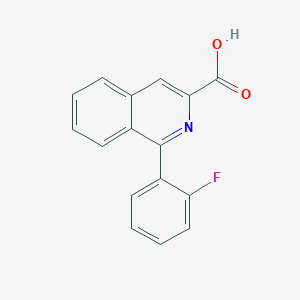
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate: is a heterocyclic organic compound that features a pyrrole ring substituted with a formyl group, a methyl group, and a tert-butyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate typically involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of a catalytic amount of iron (III) chloride. This reaction proceeds under mild conditions and yields the desired pyrrole derivative .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available starting materials and catalysts to achieve high yields and purity. The process may include steps such as protection and deprotection of functional groups, as well as purification techniques like recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: Carboxylic acid derivatives
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated pyrrole derivatives
Applications De Recherche Scientifique
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of novel pharmaceuticals with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
- tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate
- tert-Butyl 1H-pyrrole-1-carboxylate
Comparison: tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and potential biological activity compared to its analogs. For example, tert-Butyl 2-cyano-1H-pyrrole-1-carboxylate contains a cyano group instead of a formyl group, leading to different chemical and biological properties .
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
tert-butyl 2-formyl-5-methylpyrrole-1-carboxylate |
InChI |
InChI=1S/C11H15NO3/c1-8-5-6-9(7-13)12(8)10(14)15-11(2,3)4/h5-7H,1-4H3 |
Clé InChI |
DTVYJOBDDYXAAJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C(=O)OC(C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


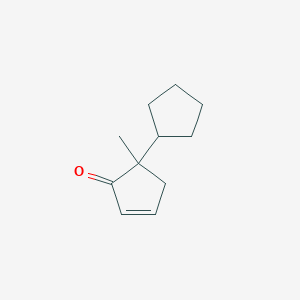
![(1aS, 5as)-1a,3,5,5a-Tetrahydro-1H-2,3-diaza-cyclopropa[a]pentalene-4-carboxylic acid](/img/structure/B8645601.png)
![Methyl 4-[(3-formyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B8645607.png)
